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molecular formula C12H13NOS B8571895 2-{[(2,5-Dimethylfuran-3-yl)sulfanyl]methyl}pyridine CAS No. 61121-64-0

2-{[(2,5-Dimethylfuran-3-yl)sulfanyl]methyl}pyridine

Cat. No. B8571895
M. Wt: 219.30 g/mol
InChI Key: SQFYIBBALCYEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985908

Procedure details

Into a 25 ml 3 neck round bottom flask equipped with magnetic stirrer, pot thermometer, Y tube, nitrogen inlet tube, reflux condenser and heating mantle, is placed a solution of 0.54 g (0.01 moles) of sodium methoxide dissolved in 3 ml absolute methanol. The reaction mass is maintained at 25°-30° C and a solution of 0.64 g (0.005 moles) of 2,5-dimethyl-3-furan thiol in 3 ml absolute methanol is added to the reaction mass. While maintaining the reaction at 25° C, picolyl chloride hydrochloride (0.82 g; 0.005 moles) dissolved in 2 ml absolute methanol is added to the reaction mass. The reaction being exothermic, the reaction mass warms up to 42° C and a white solid precipitate forms. The reaction mass is allowed to cool to 25° C with stirring over a period of 30 minutes. The reaction mass is then heated to reflux (60° - 65° C) under nitrogen and reflux is continued for a period of 1 hour. The reaction mass is cooled to 30° C and flushed with nitrogen. After remaining at room temperature for a period of 20 hours, 10 ml. of water is added to the reaction mass with stirring, causing the reaction mass to now exist in two phases; an aqueous phase and an organic phase. The pH of the reaction mixture is 5. 7 ml of n-hexane is then added to the reaction mass with stirring and transferred into a separatory funnel. The aqueous layer is separated from the organic phase and extracted with 8 ml n-hexane after first diluting the aqueous phase with another 10 ml of water. The hexane extracts are combined, washed with 7 ml of saturated sodium chloride solution, dried over anhydrous sodium sulfate, gravity filtered, and concentrated on a rotary evaporator using water-aspirator vacuum.
[Compound]
Name
3
Quantity
25 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
0.64 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.82 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][C:5]1[O:6][C:7]([CH3:11])=[CH:8][C:9]=1[SH:10].Cl.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19]Cl>CO>[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][S:10][C:9]1[CH:8]=[C:7]([CH3:11])[O:6][C:5]=1[CH3:4] |f:0.1,3.4|

Inputs

Step One
Name
3
Quantity
25 mL
Type
reactant
Smiles
Step Two
Name
sodium methoxide
Quantity
0.54 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0.64 g
Type
reactant
Smiles
CC=1OC(=CC1S)C
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.82 g
Type
reactant
Smiles
Cl.N1=C(C=CC=C1)CCl
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring over a period of 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
pot thermometer, Y tube, nitrogen inlet tube, reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is maintained at 25°-30° C
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining
CUSTOM
Type
CUSTOM
Details
the reaction at 25° C
ADDITION
Type
ADDITION
Details
is added to the reaction mass
CUSTOM
Type
CUSTOM
Details
warms up to 42° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (60° - 65° C) under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WAIT
Type
WAIT
Details
is continued for a period of 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is cooled to 30° C
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
WAIT
Type
WAIT
Details
After remaining at room temperature for a period of 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
of water is added to the reaction mass
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
7 ml of n-hexane is then added to the reaction mass
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
transferred into a separatory funnel
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated from the organic phase
EXTRACTION
Type
EXTRACTION
Details
extracted with 8 ml n-hexane
ADDITION
Type
ADDITION
Details
after first diluting the aqueous phase with another 10 ml of water
WASH
Type
WASH
Details
washed with 7 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate, gravity
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1=C(C=CC=C1)CSC1=C(OC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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